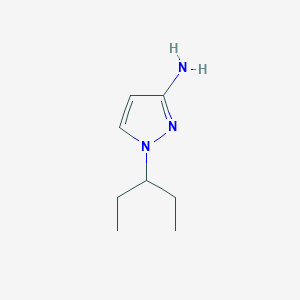
2-Hydroxy-5-iodo-N-p-tolyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-iodo-N-p-tolyl-benzamide (HITB) is a synthetic compound with a wide variety of applications in scientific research. HITB is a versatile compound that has been used in a variety of fields, ranging from organic synthesis to biochemistry. In
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous applications in scientific research. It has been used in organic synthesis to produce a variety of compounds, including pharmaceuticals and other biologically active compounds. 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has also been used in biochemistry to study the structure and function of proteins and other biomolecules. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been used in the study of cell signaling pathways and the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is not fully understood. However, it is believed that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide is thought to interfere with the binding of certain proteins to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to reduce inflammation and oxidative stress. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide has been shown to have anti-bacterial, anti-viral, and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be used in a variety of experiments, including those involving cell culture and animal models. However, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide also has some limitations. For example, it is not soluble in water, and it is not very stable in acidic conditions.
Zukünftige Richtungen
2-Hydroxy-5-iodo-N-p-tolyl-benzamide has numerous potential applications in the future. It could be used to study the effects of different drugs on cell signaling pathways and gene expression. In addition, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to develop new drugs for the treatment of cancer and other diseases. Furthermore, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs. Finally, 2-Hydroxy-5-iodo-N-p-tolyl-benzamide could be used to study the effects of environmental toxins on human health.
Synthesemethoden
2-Hydroxy-5-iodo-N-p-tolyl-benzamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile. This reaction produces 2-hydroxy-5-iodo-N-p-tolyl-benzamide, along with other byproducts. Other methods for synthesizing 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involve the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in acetonitrile, the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in ethanol, and the reaction of p-tolyl bromide with hydroxylamine hydrochloride in the presence of sodium iodide in dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYUFGXIDULBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-iodo-N-p-tolyl-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)



